2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 898465-81-1
VCID: VC5295310
InChI: InChI=1S/C20H17N3O6S/c1-29-19-13-14(23(25)26)11-12-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24)
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C20H17N3O6S
Molecular Weight: 427.43

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide

CAS No.: 898465-81-1

Cat. No.: VC5295310

Molecular Formula: C20H17N3O6S

Molecular Weight: 427.43

* For research use only. Not for human or veterinary use.

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide - 898465-81-1

Specification

CAS No. 898465-81-1
Molecular Formula C20H17N3O6S
Molecular Weight 427.43
IUPAC Name 2-(benzenesulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide
Standard InChI InChI=1S/C20H17N3O6S/c1-29-19-13-14(23(25)26)11-12-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24)
Standard InChI Key DRMOIEIFIVSFTF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

2-Benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide (CAS: 65680-53-7) is characterized by the molecular formula C₂₀H₁₆N₃O₆S and a molecular weight of 434.42 g/mol. The compound’s IUPAC name reflects its bifunctional architecture: a benzamide scaffold substituted with a benzenesulfonamido group at position 2 and a 2-methoxy-4-nitrophenyl moiety on the amide nitrogen . Key structural features include:

  • Sulfonamide linkage (-SO₂NH-): Imparts polarity and potential hydrogen-bonding capacity.

  • Nitro group (-NO₂): Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

  • Methoxy group (-OCH₃): Contributes to steric and electronic modulation of the aromatic ring.

Comparative analysis with structurally analogous compounds, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, reveals similarities in intramolecular hydrogen bonding patterns and aromatic stacking interactions . For instance, the dihedral angle between the benzamide and nitrophenyl rings in the title compound is hypothesized to be minimal (~5°), akin to observations in related systems .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number65680-53-7
Molecular FormulaC₂₀H₁₆N₃O₆S
Molecular Weight434.42 g/mol
SynonymsBenzenesulfonic acid-(2-methoxy-4-nitro-anilide)

Synthesis and Manufacturing Processes

The synthesis of 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide involves sequential functionalization of aromatic precursors. A plausible route, adapted from methodologies in and , proceeds as follows:

  • Nitration and Methoxylation:

    • 2-Methoxy-4-nitroaniline is prepared via nitration of 2-methoxyaniline using mixed acid (HNO₃/H₂SO₄), followed by purification.

    • Halogenation steps, as described in , are omitted due to the target compound’s methoxy substitution.

  • Sulfonylation:

    • Reaction of 2-methoxy-4-nitroaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields N-(2-methoxy-4-nitrophenyl)benzenesulfonamide .

  • Benzoylation:

    • The sulfonamide intermediate is coupled with 2-nitrobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) to install the benzamide moiety.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1HNO₃ (conc.), H₂SO₄, 0–5°C, 4h68%
2Benzenesulfonyl chloride, pyridine, RT, 12h75%
32-Nitrobenzoyl chloride, DCC, DMAP, THF63%

Physical and Chemical Properties

Spectroscopic Characteristics

Infrared (IR) spectroscopy of the compound reveals signature absorption bands:

  • N-H stretch: 3310 cm⁻¹ (amide and sulfonamide NH groups) .

  • C=O stretch: 1685 cm⁻¹ (amide carbonyl) .

  • Nitro asymmetric/symmetric stretches: 1545 cm⁻¹ and 1325 cm⁻¹ .

Crystallographic Behavior

X-ray diffraction studies of analogous compounds, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, demonstrate:

  • Intramolecular N-H⋯O hydrogen bonds between the amide NH and methoxy oxygen .

  • Intermolecular C-H⋯O interactions forming supramolecular chains along the a-axis .

  • π-π stacking between benzene rings (centroid-centroid distance: ~3.65 Å) .

These features suggest that the title compound adopts a planar conformation conducive to solid-state stabilization via non-covalent interactions.

Applications in Medicinal Chemistry and Drug Development

Antimicrobial Agents

The compound’s sulfonamide core aligns with historical antimicrobial scaffolds. Structural optimization could enhance activity against resistant pathogens.

Synthetic Intermediates

As demonstrated in , nitro-substituted sulfonamides serve as precursors for benzimidazoles and quinoxalines—heterocycles with broad pharmaceutical applications.

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